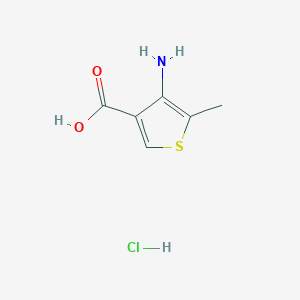

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

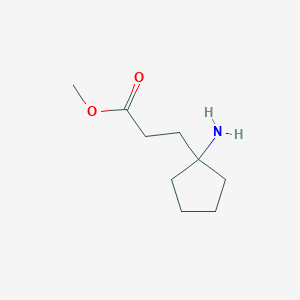

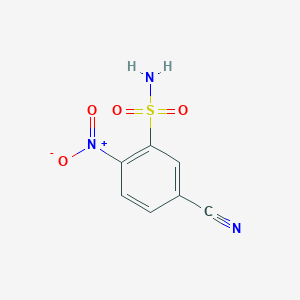

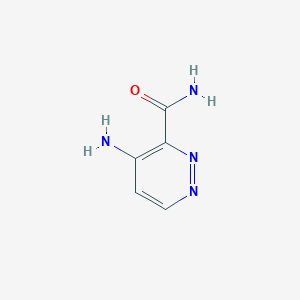

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 . It is a powder in physical form .

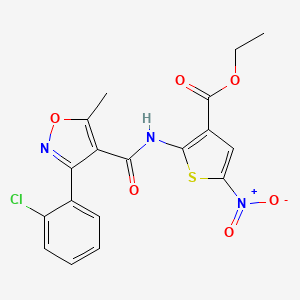

Molecular Structure Analysis

The InChI code for 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is 1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride:

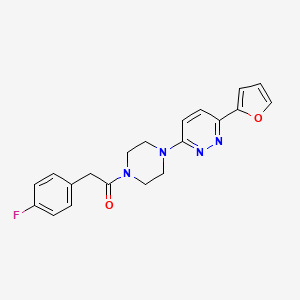

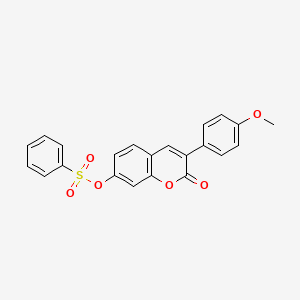

Pharmaceutical Development

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique thiophene ring structure makes it a crucial building block in the development of drugs targeting a range of diseases, including cancer, bacterial infections, and inflammatory conditions . Researchers utilize this compound to create novel therapeutic agents with enhanced efficacy and reduced side effects.

Organic Synthesis

This compound is widely used in organic synthesis due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds, which are essential in medicinal chemistry . Its functional groups allow for diverse chemical modifications, making it a versatile tool in synthetic organic chemistry.

Material Science

In material science, 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is employed in the development of conductive polymers and advanced materials. Its incorporation into polymer matrices enhances the electrical conductivity and mechanical properties of the resulting materials . These materials have applications in electronics, sensors, and energy storage devices.

Biochemical Research

The compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation . This application is crucial for understanding biochemical processes and developing enzyme-based assays.

Chemical Biology

The compound is also used in chemical biology to study the interactions between small molecules and biological systems. Its structure allows it to be used as a probe or ligand in various biological assays, helping researchers understand the molecular mechanisms of biological processes. This application is essential for drug discovery and the development of new therapeutic strategies.

Sigma-Aldrich ChemicalBook ChemicalBook Sigma-Aldrich : ChemicalBook : Sigma-Aldrich : ChemicalBook : Sigma-Aldrich

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Mécanisme D'action

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .

Propriétés

IUPAC Name |

4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHELDPLBLLOEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)

![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)

![2-chloro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B2467880.png)